molecular formula C20H18N2 B12629749 3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline CAS No. 919786-44-0

3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline

Katalognummer: B12629749
CAS-Nummer: 919786-44-0
Molekulargewicht: 286.4 g/mol
InChI-Schlüssel: QUCNDVCOWIYYPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline is a chemical compound that belongs to the class of isoquinoline derivatives This compound is known for its unique structural features, which include a quinoline ring fused with a dihydroisoquinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multiple steps. One common method includes the regioselective bromination of quinolinium chloride, followed by a palladium-catalyzed cross-coupling reaction using zinc cyanide to form the corresponding nitrile. The dihydroisoquinoline scaffold is then constructed via a sulfuric acid-mediated Ritter reaction of 3-quinolinecarbonitrile with 2-methyl-1-phenylpropan-2-ol, followed by Bischler-Napieralski cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route can be adapted for large-scale production by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted quinoline and isoquinoline derivatives, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fungal dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis in fungi . This inhibition disrupts the fungal cell’s ability to synthesize DNA and RNA, leading to its death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit fungal enzymes while exhibiting minimal toxicity to human cells makes it a promising candidate for further research and development in various fields.

Eigenschaften

CAS-Nummer

919786-44-0

Molekularformel

C20H18N2

Molekulargewicht

286.4 g/mol

IUPAC-Name

4,4-dimethyl-1-quinolin-3-yl-3H-isoquinoline

InChI

InChI=1S/C20H18N2/c1-20(2)13-22-19(16-8-4-5-9-17(16)20)15-11-14-7-3-6-10-18(14)21-12-15/h3-12H,13H2,1-2H3

InChI-Schlüssel

QUCNDVCOWIYYPX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4N=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.